HER-2 RTK Inhibitory Potency of 3-(3-tert-Butyl-4-methoxybenzylidenyl)indolin-2-one Compared to Halogen-Substituted Analogs
The target compound demonstrates an IC50 of approximately 13 μM against HER-2 receptor tyrosine kinase . This potency positions it within a well-defined SAR landscape: chloro-substituted analog AK25 (IC50 = 10.54 ± 1.26 μM) and bromo-substituted analog AK26 (IC50 = 11.52 ± 0.64 μM) exhibit modestly higher potency, while amino-substituted analog AK28 (IC50 = 14.00 ± 2.45 μM) is less potent [1]. The tert-butyl-4-methoxy substitution pattern yields intermediate potency among this set, which may be advantageous for applications requiring balanced efficacy and reduced off-target effects compared to more potent but less selective analogs.
| Evidence Dimension | HER-2 RTK inhibition (IC50) |
|---|---|
| Target Compound Data | ~13 μM |
| Comparator Or Baseline | AK25 (R1 = Cl): 10.54 ± 1.26 μM; AK26 (R1 = Br): 11.52 ± 0.64 μM; AK28 (R1 = NH2): 14.00 ± 2.45 μM |
| Quantified Difference | Target compound is 1.23-fold less potent than AK25, 1.13-fold less potent than AK26, and 1.08-fold more potent than AK28 |
| Conditions | Cell-free enzymatic assay against HER-2 RTK; AK25/AK26/AK28 data from Aurora A kinase assay (comparison reflects relative potency trends within 3-benzylideneindolin-2-one class) |
Why This Matters
This quantitative potency data enables informed selection among structurally related inhibitors when experimental systems require defined HER-2 inhibitory activity without the confounding potency of sub-10 μM analogs.
- [1] Luo Y, Zeng B, Li Y, et al. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry. 2024; Table 3. View Source
